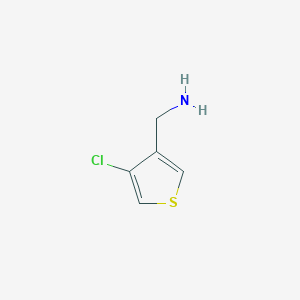

(4-Chlorothiophen-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorothiophen-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS/c6-5-3-8-2-4(5)1-7/h2-3H,1,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVGCNCFKOEFDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Cl)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 4 Chlorothiophen 3 Yl Methanamine

Established Synthetic Pathways

The synthesis of (4-Chlorothiophen-3-yl)methanamine is not extensively detailed in publicly available literature as a standalone procedure. However, its synthesis can be logically derived from established methods for the functionalization of thiophenes and the formation of amines. The two primary retrosynthetic disconnections lead to either a formyl or a cyano group at the 3-position of the 4-chlorothiophene ring.

Stepwise Synthesis Approaches from Thiophene (B33073) Precursors

Stepwise synthesis provides a robust and controllable method for the preparation of this compound. These approaches typically begin with a commercially available or readily synthesized thiophene derivative, which is then sequentially functionalized.

A common strategy involves the regioselective formylation or cyanation of a suitable thiophene precursor, followed by conversion of the introduced functional group to the desired aminomethyl moiety. One plausible route starts with 3-methylthiophene (B123197). Lithiation of 3-methylthiophene using a strong base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) has been shown to be highly selective for the 5-position. nih.gov Subsequent reaction with an electrophile can then yield a 2,4-disubstituted thiophene. nih.gov

A more direct approach would involve the formylation of 4-chlorothiophene. However, direct formylation of thiophenes can lead to mixtures of isomers. A more controlled method involves the lithiation of a protected thiophene. For instance, the lithiation of 3-chloropyridine (B48278) derivatives has been achieved with high regioselectivity, which can be a model for the lithiation of 3,4-dichlorothiophene (B91457). nih.gov By controlling the reaction conditions, it is possible to selectively replace one of the chloro groups with a formyl group via a lithiated intermediate.

Another viable stepwise approach begins with the synthesis of 4-chloro-3-formylthiophene. This can be achieved through various methods, including the Vilsmeier-Haack reaction on a suitable thiophene precursor or the oxidation of the corresponding alcohol. Once 4-chloro-3-formylthiophene is obtained, it can be converted to this compound via reductive amination. mdpi.comsigmaaldrich.comorganic-chemistry.orgresearchgate.netyoutube.com This two-step process involves the formation of an imine or enamine intermediate by reacting the aldehyde with an amine source (like ammonia), followed by reduction. youtube.com

Alternatively, starting from 4-chloro-3-cyanothiophene, the aminomethyl group can be introduced through reduction of the nitrile. This can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The synthesis of 2-amino-4,5-dihydrothiophene-3-carbonitriles from α-bromochalcones and cyanothioacetamide demonstrates the feasibility of constructing functionalized cyanothiophenes. nih.gov

One-Pot Reaction Strategies and Multi-component Synthesis

While specific one-pot syntheses for this compound are not prominently described, the principles of multi-component reactions can be applied to streamline the synthesis. A hypothetical one-pot approach could involve the in-situ generation of 4-chloro-3-formylthiophene followed by immediate reductive amination.

Multi-component reactions, such as the Gewald reaction, are powerful tools for the synthesis of highly substituted thiophenes. organic-chemistry.org While the direct synthesis of the target molecule via a Gewald-type reaction is unlikely due to the substitution pattern, this methodology highlights the potential for developing novel one-pot syntheses for related structures.

Precursor Design and Starting Material Considerations

The choice of starting material is critical for an efficient synthesis. The following table outlines potential precursors and their synthetic utility.

| Precursor | Synthetic Rationale | Potential Challenges |

| 3,4-Dichlorothiophene | A commercially available starting material. Selective lithiation and formylation at the 3-position could provide 4-chloro-3-formylthiophene. nih.gov | Achieving high regioselectivity in the lithiation and subsequent formylation can be challenging. |

| 3-Thiophenecarboxaldehyde | A commercially available aldehyde that could be chlorinated at the 4-position. | Direct chlorination may lead to a mixture of isomers and over-chlorination. |

| 3-Thiophenecarbonitrile | Similar to the aldehyde, this nitrile could be chlorinated. | Regioselectivity of chlorination is a concern. |

| Thiophene | The most basic starting material. Would require multiple steps of functionalization, including chlorination and formylation/cyanation. nih.govorganic-chemistry.org | Low overall yield and complex purification due to multiple steps and potential for side products. |

For a research and development setting, starting with a more functionalized precursor like 3,4-dichlorothiophene or a pre-formed 3-substituted thiophene is generally more efficient than starting from thiophene itself.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, catalyst, and reducing agent.

For the reductive amination of 4-chloro-3-formylthiophene, a variety of reducing agents can be employed.

| Reducing Agent | Advantages | Disadvantages |

| Sodium borohydride (B1222165) (NaBH₄) | Cost-effective and readily available. | Can sometimes reduce the starting aldehyde before imine formation is complete. youtube.com |

| Sodium cyanoborohydride (NaBH₃CN) | More selective for the imine over the aldehyde, allowing for one-pot reactions. youtube.com | Toxic cyanide byproduct. |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Mild and highly selective, often giving clean reactions with a wide range of substrates. | More expensive than other borohydrides. |

| Catalytic Hydrogenation (H₂/catalyst) | "Green" and can be highly effective. | Requires specialized equipment (hydrogenator) and careful handling of flammable gas. researchgate.net |

The choice of solvent can also significantly impact the reaction outcome. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or methanol (B129727) are commonly used for reductive aminations. The temperature should be carefully controlled to prevent side reactions and decomposition of the product.

Stereoselective Synthesis Approaches

The target molecule, this compound, does not possess a chiral center. Therefore, stereoselective synthesis is not a requirement for its preparation. The synthesis of this compound will result in a single, achiral product.

Scale-Up Considerations for Research and Development

Transitioning the synthesis of this compound from a laboratory scale to a larger research and development or pilot scale introduces several challenges.

Key Considerations for Scale-Up:

Reagent Selection: The cost, availability, and safety of all reagents become more critical at a larger scale. For instance, while STAB may be ideal at the lab scale, a more cost-effective reducing agent like sodium borohydride might be preferred for scale-up, requiring more careful process control. The use of highly toxic reagents like sodium cyanoborohydride may be discouraged.

Thermal Management: Many of the reactions involved, such as lithiation and reductions, are highly exothermic. Efficient heat transfer is crucial to maintain control over the reaction temperature and prevent runaway reactions. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.

Purification: Chromatographic purification, which is common in a laboratory setting, is often impractical and expensive for large-scale production. Alternative purification methods such as crystallization, distillation, or extraction become necessary. The development of a robust crystallization procedure for the final product or a key intermediate is highly desirable.

Process Safety: A thorough hazard evaluation of all reaction steps is essential. This includes understanding the thermal stability of intermediates and the potential for gas evolution. The handling of flammable solvents and pyrophoric reagents like n-butyllithium requires stringent safety protocols and specialized equipment.

Waste Management: The environmental impact and cost of waste disposal are significant factors in large-scale synthesis. Developing a process that minimizes waste generation is a key goal of green chemistry and is economically advantageous.

Chemical Reactivity and Transformation Mechanisms of 4 Chlorothiophen 3 Yl Methanamine

Reactivity of the Chlorothiophene Moiety

The chlorothiophene portion of the molecule is instrumental in a variety of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and organometallic cross-coupling reactions.

Nucleophilic Substitution Reactions at the Chlorine Center

The chlorine atom attached to the thiophene (B33073) ring is susceptible to nucleophilic substitution, particularly under conditions that favor such reactions on aromatic systems (SNAAr). The electron-withdrawing nature of the thiophene ring, enhanced by the presence of activating groups, can facilitate the displacement of the chloride ion by a variety of nucleophiles. nih.gov

Common nucleophiles that can participate in these reactions include amines, alkoxides, and thiolates. For instance, the reaction with a primary or secondary amine would lead to the corresponding amino-substituted thiophene derivative. The general mechanism for SNAr reactions on thiophene rings typically involves a two-step addition-elimination process, proceeding through a Meisenheimer-like intermediate. nih.gov The rate of these reactions is significantly influenced by the nature of the nucleophile and the presence of any additional substituents on the thiophene ring. nih.gov

| Nucleophile | Product | Reaction Conditions |

| Pyrrolidine | 2-methoxy-5-nitro-3-(pyrrolidin-1-yl)thiophene | Not specified |

| Amines | Amino-substituted thiophenes | Not specified nih.gov |

| Alcohols/Thiols | Phenoxazines/Phenothiazines | Not specified nih.gov |

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring, being an electron-rich aromatic system, is prone to electrophilic aromatic substitution (EAS). masterorganicchemistry.com The directing effects of the existing substituents—the chlorine atom and the methanamine group—play a crucial role in determining the position of the incoming electrophile. The chlorine atom is a deactivating but ortho-, para-directing group, while the methanamine group (or its protonated form under acidic conditions) is also an ortho-, para-director. libretexts.org

However, the inherent reactivity of the thiophene ring positions needs to be considered. The α-positions (2 and 5) are generally more reactive towards electrophiles than the β-positions (3 and 4). jcu.edu.au Given that the 3 and 4 positions are already substituted, electrophilic attack is most likely to occur at the 2 or 5 positions. The interplay between the electronic effects of the substituents and the intrinsic reactivity of the thiophene ring will dictate the final regiochemical outcome. libretexts.org

Common electrophilic substitution reactions include:

Halogenation: Introduction of a bromine or iodine atom onto the ring. jcu.edu.au

Nitration: Addition of a nitro group (NO2). masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (SO3H). masterorganicchemistry.com

Friedel-Crafts Acylation and Alkylation: Addition of an acyl or alkyl group, respectively. masterorganicchemistry.com

The specific conditions for these reactions, such as the choice of catalyst and solvent, must be carefully selected to achieve the desired substitution pattern and avoid side reactions. libretexts.org

Organometallic Reactions (e.g., cross-coupling for C-C bond formation)

The chlorine atom on the thiophene ring serves as a handle for various organometallic cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. libretexts.org Reactions like the Suzuki-Miyaura, Stille, and Negishi couplings are widely employed to connect the chlorothiophene core to other organic fragments. youtube.comuwindsor.ca

In a typical Suzuki-Miyaura coupling, (4-Chlorothiophen-3-yl)methanamine would be reacted with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. libretexts.orgscielo.org.mx The catalytic cycle generally involves three key steps: oxidative addition of the chlorothiophene to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orguwindsor.ca

These reactions are highly versatile and tolerate a wide range of functional groups, making them suitable for the synthesis of complex molecules. youtube.com The choice of catalyst, ligands, base, and solvent system is critical for achieving high yields and selectivity. jcu.edu.auuwindsor.ca

| Coupling Reaction | Reagents | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/vinyl boronic acids or esters | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | Biaryls, vinylthiophenes libretexts.orgscielo.org.mx |

| Stille | Organostannanes | Pd catalyst | Various C-C coupled products jcu.edu.au |

| Negishi | Organozinc reagents | Pd or Ni catalyst | Various C-C coupled products youtube.com |

| Gilman | Organocuprates | Copper reagent | Various C-C coupled products libretexts.orgyoutube.com |

Reactions Involving the Methanamine Functional Group

The primary amine of the methanamine group is a key site for a variety of chemical transformations, including acylation, alkylation, and condensation reactions.

Acylation and Alkylation Reactions of the Amine

The lone pair of electrons on the nitrogen atom of the primary amine makes it a good nucleophile, readily reacting with electrophiles such as acylating and alkylating agents.

Acylation involves the reaction of the amine with acyl chlorides, anhydrides, or carboxylic acids (often activated) to form amides. This reaction is typically straightforward and can be carried out under a variety of conditions. For example, reacting this compound with an acyl chloride in the presence of a base to neutralize the HCl byproduct would yield the corresponding N-acylated derivative.

Alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved using alkyl halides or other alkylating agents. However, a common challenge with the alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Careful control of stoichiometry and reaction conditions is necessary to selectively obtain the desired mono-alkylated product.

Formation of Imines and Other Condensation Products

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. operachem.comlibretexts.org

The formation of imines is a reversible process. libretexts.orgoperachem.com To drive the reaction towards the product, it is often necessary to remove the water that is formed, for example, by using a Dean-Stark apparatus or a dehydrating agent. operachem.com The pH of the reaction medium is also a critical factor, with the reaction rate generally being optimal at a weakly acidic pH. libretexts.org

These imine derivatives can be valuable intermediates for further synthetic transformations. For instance, they can be reduced to form secondary amines or reacted with various nucleophiles.

| Reaction | Reagents | Conditions | Product |

| Imine Formation | Aldehyde or Ketone | Acid catalyst, removal of water | Imine (Schiff base) libretexts.orgmasterorganicchemistry.comoperachem.com |

Salt Formation and Protonation Equilibria

The basicity of the primary amino group in this compound allows for the ready formation of salts with various inorganic and organic acids. This property is crucial for its purification, handling, and formulation in potential applications. The protonation of the amine nitrogen leads to the formation of the corresponding ammonium salt, which typically exhibits increased water solubility and crystalline character compared to the free base.

Computational studies on protonated thiophene-based oligomers suggest that upon protonation, the positive charge is predominantly localized on the protonated side of the molecule. rsc.org While the π-electrons remain delocalized across the thiophene ring, the addition of a proton stabilizes all electronic orbitals. rsc.org This stabilization, however, affects the Highest Occupied Molecular Orbital (HOMO) to a lesser extent than the Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller band gap and a red shift in the absorption spectrum. rsc.org

Table 1: Predicted Physicochemical Properties Related to Protonation

| Property | Predicted Value/Characteristic | Source |

| pKa (conjugate acid) | Expected to be in the range of 9-10 | General chemical principles |

| Salt Formation | Readily forms salts with common acids (e.g., HCl, H₂SO₄, acetic acid) | General amine chemistry |

| Solubility of Salts | Generally higher in polar solvents compared to the free base | General chemical principles |

Heterocyclic Ring Transformations and Rearrangements

The thiophene ring, while aromatic, can participate in a variety of transformation and rearrangement reactions, particularly under specific conditions or when appropriately activated. For chlorothiophenes, these transformations can be influenced by the presence of the halogen substituent.

Ring-opening reactions of thiophene derivatives have been observed under various conditions. For instance, 3-lithiated thieno[2,3-b]thiophenes can undergo ring-opening to yield polyfunctionalized thiophenes. rsc.org Although not directly demonstrated for this compound, such reactivity highlights a potential pathway for transforming the thiophene core. Furthermore, reactions of thiophenes with low-valent aluminium(I) complexes have been shown to result in C–S bond activation and ring-expansion. rsc.org

Desulfurization of thiophenes is another known transformation, often achieved through hydrodesulfurization using heterogeneous catalysts. rsc.org This process involves the cleavage of both carbon-sulfur bonds. While harsh conditions are typically required, it represents a fundamental reactivity of the thiophene ring system.

Oxidation and Reduction Chemistry

The sulfur atom in the thiophene ring and the aminomethyl group of this compound are both susceptible to oxidation and reduction, offering avenues for further functionalization.

Oxidation: The oxidation of thiophenes can lead to the formation of thiophene S-oxides and thiophene 1,1-dioxides. researchgate.net These reactions are often carried out using peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). researchgate.net The rate of oxidation can be influenced by the substituents on the thiophene ring; electron-donating groups generally increase the rate of conversion to the sulfoxide. nih.gov The resulting thiophene S-oxides and dioxides are valuable intermediates for Diels-Alder reactions. researchgate.net The primary amine of this compound could also be oxidized, potentially leading to oximes or other nitrogen-containing functional groups, although this would likely require specific reagents to avoid competing reactions at the thiophene sulfur.

Reduction: The reduction of thiophenes can result in partial or complete saturation of the ring, yielding dihydrothiophenes, tetrahydrothiophenes, or even linear alkanes upon desulfurization. researchgate.net Catalytic hydrogenation is a common method for these transformations. The chloro substituent on the thiophene ring can also be subject to reduction, either through hydrogenolysis or other reductive dehalogenation methods. This would yield the corresponding (thiophen-3-yl)methanamine.

Chemo- and Regioselective Transformations

The presence of two distinct reactive sites—the primary amine and the chlorinated thiophene ring—in this compound presents both a challenge and an opportunity for selective chemical transformations.

Chemoselectivity: Achieving chemoselectivity involves differentiating between the reactivity of the amino group and the thiophene ring. For instance, N-acylation or N-alkylation of the primary amine can be achieved under conditions that leave the thiophene ring intact. Conversely, reactions targeting the thiophene ring, such as metal-catalyzed cross-coupling reactions at the C-Cl bond, would require careful selection of catalysts and conditions to avoid side reactions with the amine. Protection of the amino group, for example as a carbamate, is a common strategy to facilitate selective reactions on the thiophene ring.

Regioselectivity: Regioselectivity concerns the specific position of reaction on the thiophene ring. The existing substituents—the chloro group at C4 and the methanamine group at C3—will direct further substitution. Electrophilic aromatic substitution on the thiophene ring is a well-established reaction. The directing effects of the substituents would need to be considered to predict the outcome of such reactions. For instance, metal-catalyzed cross-coupling reactions would be expected to occur selectively at the carbon-chlorine bond. Catalyst-controlled regiodivergent C-H alkynylation of thiophenes has been demonstrated, allowing for selective functionalization at either the C2 or C5 position of 3-substituted thiophenes, a strategy that could potentially be applied to derivatives of this compound. nih.gov

Table 2: Examples of Potential Chemo- and Regioselective Reactions

| Reaction Type | Potential Outcome | Key Considerations |

| N-Acylation | Formation of the corresponding amide | Use of standard acylating agents (e.g., acyl chlorides, anhydrides) in the presence of a base. |

| N-Alkylation | Formation of the corresponding secondary or tertiary amine | Reaction with alkyl halides or other alkylating agents. |

| Suzuki Coupling | Substitution of the chlorine atom with an aryl or vinyl group | Requires a palladium catalyst, a base, and a boronic acid or ester. The amine may require protection. |

| Buchwald-Hartwig Amination | Substitution of the chlorine atom with another amine | Requires a palladium or copper catalyst and a base. The primary amine of the starting material would likely compete. |

| Electrophilic Halogenation | Substitution at an available position on the thiophene ring (likely C2 or C5) | The directing effects of the existing substituents would determine the regioselectivity. |

Computational and Theoretical Chemistry Studies

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For thiophene (B33073) and its derivatives, computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding their electronic nature. scienceopen.comubc.ca Thiophene is an electron-rich aromatic heterocycle, a characteristic attributed to the delocalization of its π-electrons, including a lone pair from the sulfur atom. nih.gov

The introduction of substituents, such as a chlorine atom and a methanamine group, significantly modifies the electronic landscape of the thiophene ring. The chlorine atom, being highly electronegative, acts as an inductive electron-withdrawing group, while also having the potential for π-donation through its lone pairs. The methanamine group (-CH₂NH₂) at the 3-position primarily functions as a σ-electron withdrawing group due to the nitrogen's electronegativity, but the lone pair on the nitrogen can participate in resonance, donating electron density to the ring.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or higher, can precisely map these electronic effects. researchgate.netnih.gov These studies allow for the calculation of key electronic descriptors:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For thiophene derivatives, the HOMO is typically a π-orbital distributed over the ring, while the LUMO is a π*-antibonding orbital. Substituents alter the energies of these orbitals. An electron-withdrawing chlorine atom is expected to lower the energy of both HOMO and LUMO, while the aminomethyl group's effect would depend on the balance between its inductive and resonance effects. The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and electronic excitation properties. jchps.com

Electron Density and Charge Distribution: Analysis of the calculated electron density reveals the charge distribution across the molecule. This can be visualized through electrostatic potential maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For (4-Chlorothiophen-3-yl)methanamine, these maps would likely show negative potential around the chlorine and nitrogen atoms and positive potential on the hydrogens of the amine group.

Aromaticity: The aromaticity of the thiophene ring can be quantified using computational indices like the Nucleus-Independent Chemical Shift (NICS). These calculations would confirm the retention of aromatic character despite substitution and quantify any changes induced by the chloro and methanamine groups.

Table 1: Representative Calculated Electronic Properties for Substituted Thiophenes This table presents example data from related compounds to illustrate typical computational outputs. Specific values for this compound require dedicated calculation.

| Molecule | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Thiophene | DFT/6-31G* | -6.56 | -0.36 | 6.20 |

| 2-Chlorothiophene (Hypothetical) | - | Lowered | Lowered | Modified |

Data adapted from a study on thiophene and its derivatives. jchps.com

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. rsc.org For this compound, the key rotational freedom is around the C3-C(methanamine) bond and the C-N bond of the side chain.

The study of the energetics between different conformers helps in understanding molecular stability and spatial orientation. rsc.org The potential energy surface (PES) maps the energy of the molecule as a function of its geometry. By calculating the energy for different dihedral angles of the methanamine group relative to the thiophene ring, a conformational energy landscape can be constructed. This reveals the most stable (lowest energy) conformations and the energy barriers for rotation between them.

These calculations are typically performed using quantum mechanical methods like DFT. The results can identify steric hindrances and favorable intramolecular interactions (e.g., hydrogen bonding) that stabilize certain conformations. For instance, the interaction between the amine group's lone pair and the thiophene ring's π-system, or potential interactions with the adjacent chlorine atom, would be elucidated. Understanding the preferred conformation is critical as it dictates how the molecule interacts with other molecules, including biological targets.

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for investigating reaction pathways and elucidating mechanisms. nih.govresearchgate.net By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of a reaction, which is a key factor governing its rate. rsc.org

For this compound, computational studies could explore several types of reactions:

Electrophilic Aromatic Substitution: Thiophene rings are known to undergo electrophilic substitution, typically at the C2 or C5 positions. nih.gov Quantum calculations can model the attack of an electrophile, determine the relative stability of the intermediate carbocations (sigma complexes), and thus predict the regioselectivity of the reaction. The presence of the activating aminomethyl group and the deactivating (but ortho-, para-directing in benzene (B151609) systems) chloro group would create a complex regiochemical outcome that computation could untangle.

Nucleophilic Reactions: The amine group can act as a nucleophile. Computational models can simulate its reaction with various electrophiles, predicting reaction barriers and product stabilities.

Radical Reactions: Studies on related chlorothiophenols have used DFT to investigate the formation mechanisms of toxic byproducts via radical-molecule coupling. nih.gov Similar calculations could be applied to understand the potential radical-mediated reactions of this compound, assessing the stability of various radical species and the barriers to their formation and subsequent reactions.

These computational studies provide atomic-level detail that is often inaccessible through experimental means alone, offering a predictive framework for synthetic chemistry. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the a priori prediction of various spectroscopic properties. These predictions are invaluable for structure verification and for interpreting experimental spectra.

NMR Spectroscopy: The chemical shifts (δ) in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of each nucleus. Using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate ¹H and ¹³C NMR chemical shifts with considerable accuracy. researchgate.netnih.gov For this compound, such calculations would predict distinct signals for the two thiophene protons, the methylene (B1212753) protons, and the amine protons, as well as for each carbon atom. Comparing these predicted spectra with experimental data is a powerful method for structural confirmation.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. iosrjournals.org Predicted IR spectra can help in assigning experimental absorption bands to specific molecular motions, such as C-H stretches, N-H stretches, C-S stretches within the ring, and C-Cl stretches. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). jchps.com It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would predict the wavelengths of maximum absorption (λₘₐₓ) corresponding to π→π* transitions within the aromatic system.

Table 2: Representative Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for a Thiophene Derivative This table uses data for 2-thiophene carboxylic acid to illustrate the typical accuracy of DFT predictions for vibrational spectra. iosrjournals.org

| Vibrational Mode | Experimental (FT-IR) | Calculated (DFT/B3LYP) |

|---|---|---|

| C-H stretch (ring) | ~3100 | ~3109 |

| C=C stretch (ring) | 1528 | 1526 |

| C-S stretch (ring) | 647 | 649 |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is central to structure-based drug design. Thiophene derivatives are common scaffolds in medicinal chemistry, investigated as inhibitors for various enzymes. nih.govnih.govrsc.org

For this compound, a molecular docking study would involve:

Target Selection: Choosing a protein target of interest, for example, an enzyme implicated in a disease. The 3D structure of this protein is obtained from a repository like the Protein Data Bank (PDB).

Ligand Preparation: Generating a 3D model of this compound and determining its most stable conformation and charge distribution.

Docking Simulation: Using a docking program (e.g., AutoDock, MOE, Gold) to systematically sample many possible orientations and conformations of the ligand within the protein's active site.

Scoring and Analysis: The program uses a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The top-ranked poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and π-stacking between the ligand and the protein's amino acid residues.

Docking studies on related thiophene derivatives have identified crucial interactions, such as hydrogen bonding involving the sulfur atom or other functional groups, that contribute to binding affinity. nih.govrsc.org For this compound, the amine group could act as a hydrogen bond donor or acceptor, the thiophene ring could engage in π-π or π-sulfur interactions, and the chlorine atom could participate in halogen bonding or hydrophobic interactions.

Table 3: Example Docking Scores for Thiophene Derivatives Against Biological Targets This table shows representative binding energy scores from docking studies of various thiophene-based compounds against different protein targets. Lower scores typically indicate stronger predicted binding affinity.

| Compound Type | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Thiazole-Thiophene Scaffold | Breast Cancer Protein (2W3L) | -5.4 to -6.2 | nih.gov |

| Tetrasubstituted Thiophene | SARS-CoV-2 Mpro | -25.2 to -81.4 | gyanvihar.org |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. mdpi.com

The general workflow for a QSAR study involving this compound would be:

Data Set: A series of structurally related thiophene derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is required.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated using computational chemistry. These can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates a subset of the most relevant descriptors to the observed activity.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A validated QSAR model can be used to predict the activity of new, unsynthesized compounds like this compound. A study on antitumor thiophene derivatives identified molecular volume and the presence of ionizable groups as important for activity. nih.gov Such models can guide the design of more potent analogues by indicating which structural features are most important for the desired biological effect. nih.gov

Derivatization Strategies and Structure Activity Relationships Sar

Synthesis of Novel Analogs and Homologs of (4-Chlorothiophen-3-yl)methanamine

The synthesis of new chemical entities based on the this compound core involves strategic modifications at both the thiophene (B33073) ring and the methanamine side chain.

The thiophene ring is a key component of the pharmacophore, and its substitution pattern significantly influences the electronic and steric properties of the molecule. While the parent compound features a chlorine atom at the 4-position, further derivatization can be explored.

Halogen Substitution: The chlorine atom can be replaced with other halogens (Fluorine, Bromine, Iodine). This can modulate the compound's lipophilicity and its ability to form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. For instance, in related heterocyclic systems, the introduction of a bromine atom has been shown to be potentially beneficial for biological activity. mdpi.com

Alkyl and Aryl Substitutions: The hydrogen atoms on the thiophene ring can be substituted with small alkyl groups (e.g., methyl, ethyl) or aryl groups (e.g., phenyl). These modifications can probe the steric tolerance of the target's binding pocket and introduce new hydrophobic interactions. Synthetic routes to achieve these substitutions often involve metal-catalyzed cross-coupling reactions on a suitably functionalized thiophene precursor.

The primary amine of the methanamine side chain is a critical functional group that can serve as a hydrogen bond donor and a point of attachment for further substitutions.

Secondary and Tertiary Amines: The primary amine can be readily converted to secondary or tertiary amines through N-alkylation or reductive amination reactions. This strategy has been effectively used in analogous systems to enhance receptor affinity and selectivity. For example, in studies on 2-(4-chloro-3-hydroxyphenyl)ethylamine (B114405), a related scaffold, the introduction of N-alkyl and N-phenylalkyl groups was shown to dramatically increase affinity and selectivity for the D-2 dopamine (B1211576) receptor. nih.gov The synthesis of these derivatives often involves reacting the primary amine with appropriate aldehydes or ketones in the presence of a reducing agent or direct alkylation with alkyl halides. nih.gov These substitutions can introduce new lipophilic interactions and alter the basicity of the nitrogen atom. nih.gov

Chain Elongation: The methanamine side chain can be elongated to an ethanamine or propanamine chain. This modification alters the distance and flexibility between the thiophene ring and the basic nitrogen atom, which can be crucial for optimal interaction with a biological target.

A more rigid conformational presentation of the pharmacophore can be achieved by incorporating the this compound scaffold into a fused heterocyclic system. This strategy locks the relative orientation of the aromatic ring and the amine functional group, which can lead to increased potency and selectivity by reducing the entropic penalty of binding. A common synthetic approach involves using the aminomethyl group and an adjacent carbon on the thiophene ring as anchors to construct a new ring. For example, a multi-step synthesis starting from a related chlorothiophene derivative has been used to create a fused thiazole (B1198619) ring system, yielding potent anti-inflammatory agents. nih.govresearchgate.net This demonstrates a viable pathway for creating novel, rigid analogs such as thieno[3,2-c]pyridines.

Design and Synthesis of Conjugates and Bioconjugates

The primary amine of this compound is a chemically reactive handle that allows for its conjugation to other molecules, creating hybrid structures or bioconjugates. This can be achieved by forming a stable amide bond with a carboxylic acid-containing molecule. This approach has been used to link pharmacophores to amino acids, such as L-valine, to create novel compounds with potential antimicrobial properties. mdpi.com By conjugating this compound to other bioactive molecules, peptides, or targeting moieties, researchers can develop derivatives with dual-action mechanisms or improved pharmacokinetic profiles.

In Silico Design and Virtual Screening of Derivatized Compounds

To rationalize the drug discovery process and prioritize synthetic efforts, computational methods are invaluable. In silico design and virtual screening allow for the rapid evaluation of large libraries of potential derivatives before they are synthesized in the lab. researchgate.net

The process typically involves:

Target Identification: A three-dimensional structure of a biological target, such as a protein receptor or enzyme, is obtained from databases like the Protein Data Bank. nih.gov

Library Generation: A virtual library of compounds is created by computationally applying the derivatization strategies described above (e.g., ring substitutions, side-chain modifications) to the this compound scaffold.

Molecular Docking: The virtual library is then screened by "docking" each molecule into the binding site of the target protein. nih.gov Docking algorithms predict the preferred binding orientation and calculate a score based on the estimated binding affinity. nih.gov This helps to identify compounds that are most likely to bind to the target. researchgate.net

Hit Selection: The top-scoring compounds, or "hits," are then prioritized for chemical synthesis and subsequent biological testing.

This structure-based virtual screening approach has been successfully used to identify novel binders for various targets, demonstrating its power in modern drug discovery. nih.gov

Establishment of Structure-Activity Relationships for Specific Molecular Interactions

The establishment of SAR is the culmination of the derivatization and testing cycle. By systematically modifying the structure of this compound and evaluating the biological activity of each new analog, researchers can deduce which chemical features are critical for molecular interactions. nih.govnih.gov

A clear example of SAR can be drawn from analogous chloro-substituted phenethylamine (B48288) derivatives, where modifications to the amine side chain led to distinct pharmacological profiles. nih.gov The data from such studies allow for the construction of a pharmacophore model, highlighting the essential steric, electronic, and hydrophobic properties required for activity.

Table 1: Example of Structure-Activity Relationship Data for N-Substituted 2-(4-chloro-3-hydroxyphenyl)ethylamine Analogs at Dopamine Receptors (Data adapted from studies on a related scaffold to illustrate SAR principles) nih.gov

| Compound | N-Substituents | D-1 Receptor Affinity (Ki, nM) | D-2 Receptor Affinity (Ki, nM) | D-2/D-1 Selectivity Ratio |

| Parent Amine | -H, -H | 2350 | 2000 | 1.18 |

| Analog 18a | -n-Propyl, -n-Propyl | 4750 | 990 | 4.8 |

| Analog 18b | -n-Propyl, -(CH₂)₂-Ph | 1100 | 55 | 20 |

| Analog 18d | -n-Propyl, -(CH₂)₂-(4-OH-Ph) | 2600 | 70 | 37.1 |

This interactive table demonstrates that modifying the primary amine to a tertiary amine with specific substituents (e.g., n-propyl and phenylethyl groups) dramatically increases affinity and selectivity for the D-2 receptor over the D-1 receptor. nih.gov

Similarly, in the 4-(4-chlorothiophen-2-yl)thiazol-2-amine series, specific derivatives proved to be potent inhibitors of COX/LOX enzymes, while others were less active, establishing a clear SAR for that particular scaffold and target. nih.govresearchgate.net Through this iterative process of design, synthesis, and testing, the this compound core can be optimized into a potent and selective agent for a specific biological target.

Exclusive Focus on this compound Reveals Limited Public Research

Despite its defined chemical structure, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant lack of specific research focused on the chemical compound this compound.

While the principles of drug discovery and development, including derivatization strategies, structure-activity relationships (SAR), bioisosteric replacements, and scaffold hopping, are well-established in medicinal chemistry, their direct application and detailed exploration concerning this compound have not been extensively reported in available research.

The core structure, a thiophene ring substituted with a chlorine atom and a methanamine group, represents a potential pharmacophore that could be of interest in various therapeutic areas. Thiophene rings are recognized as important bioisosteres for phenyl groups, often introduced to modulate physicochemical properties and improve metabolic stability or binding affinity of a molecule. The presence of a chlorine atom and a basic aminomethyl group provides clear vectors for chemical modification, suggesting that the compound could serve as a scaffold for creating diverse chemical libraries.

However, without specific biological data or documented research programs centered on this compound, any discussion of its derivatization, SAR, or potential for bioisosteric replacement and scaffold hopping would be purely speculative. The scientific community has not published significant studies that would allow for a detailed analysis as requested.

Further investigation into proprietary databases or unpublished research may hold information on this compound, but based on a thorough search of public domain resources, there is insufficient data to construct a scientifically accurate and informative article on the derivatization strategies and structure-activity relationships of this compound.

Therefore, the following sections on "," including "Bioisosteric Replacements and Scaffold Hopping," cannot be populated with the required detailed research findings and data tables due to the absence of relevant scientific literature.

Exploration of Biological Interactions and Mechanistic Insights

Ligand-Receptor Binding Affinity Studies

No publicly available research data from receptor binding assays or similar studies could be located for (4-Chlorothiophen-3-yl)methanamine. Consequently, its binding affinity for any specific biological receptors remains uncharacterized.

Enzyme Inhibition and Activation Studies

There is no available information from in vitro or in vivo studies regarding the effects of this compound on enzyme activity. Therefore, its potential to act as an enzyme inhibitor or activator is unknown.

Cellular Permeability and Uptake Mechanisms

Data on the cellular permeability of this compound and the mechanisms governing its potential uptake into cells are not available in the current body of scientific literature.

Investigation of Potential Molecular Targets and Biochemical Pathways

No studies have been published that identify or investigate the potential molecular targets or the biochemical pathways that might be modulated by this compound.

Biophysical Characterization of Compound-Target Interactions

No data from biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are available to characterize the direct interaction of this compound with any biological target.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of (4-Chlorothiophen-3-yl)methanamine in solution. Both ¹H and ¹³C NMR are employed to map the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aminomethyl protons and the two aromatic protons on the thiophene (B33073) ring. The chemical shifts (δ) of the thiophene protons are influenced by the electron-withdrawing chlorine atom and the aminomethyl group. The methylene (B1212753) protons of the aminomethyl group would appear as a singlet, or as a multiplet if coupled to the amine protons, typically in the range of 3.8-4.2 ppm. The two non-equivalent protons on the thiophene ring would likely appear as distinct doublets due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. For this compound, distinct signals are anticipated for the aminomethyl carbon and the four carbons of the thiophene ring. The carbon atoms directly bonded to the chlorine and sulfur atoms will exhibit characteristic chemical shifts. For instance, the carbon bearing the chlorine atom is expected to be significantly shifted downfield.

Hypothetical ¹H NMR Data Table:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.25 | d | 1H | Thiophene H-2 or H-5 |

| ~7.00 | d | 1H | Thiophene H-2 or H-5 |

| ~4.00 | s | 2H | -CH₂NH₂ |

Hypothetical ¹³C NMR Data Table:

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~140 | Thiophene C-3 |

| ~128 | Thiophene C-Cl |

| ~125 | Thiophene C-2 |

| ~122 | Thiophene C-5 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight and to gain structural information through fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) are commonly used.

The mass spectrum would show a molecular ion peak [M+H]⁺ corresponding to the protonated molecule. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the main peak. Fragmentation analysis would likely show the loss of the amino group or cleavage of the thiophene ring, providing further confirmation of the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

Predicted Mass Spectrometry Data:

| m/z (Mass-to-Charge Ratio) | Ion | Description |

|---|---|---|

| 147.99823 | [M+H]⁺ | Predicted molecular ion (protonated) for C₅H₇ClNS⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected in the region of 3300-3500 cm⁻¹. The C-H stretching of the thiophene ring would appear around 3100 cm⁻¹. Other significant peaks would include the C-N stretching and the C-Cl stretching vibrations.

Hypothetical IR Data Table:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400-3300 | Medium | N-H stretch (amine) |

| 3100 | Weak | Aromatic C-H stretch |

| 1550 | Medium | C=C stretch (thiophene) |

| 1450 | Medium | CH₂ scissoring |

| 1250 | Strong | C-N stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The thiophene ring is a chromophore that absorbs UV radiation. The spectrum of this compound is expected to show absorption maxima characteristic of a substituted thiophene system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and the conformation of the molecule, as well as the packing arrangement in the crystal lattice. For this compound, a single crystal X-ray diffraction study would unambiguously confirm its structure and provide insight into intermolecular interactions, such as hydrogen bonding involving the amine group.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Analysis

Both HPLC and GC are essential chromatographic techniques for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for analyzing non-volatile compounds like this amine. A mobile phase consisting of a mixture of acetonitrile (B52724) and water with a buffer is typically used. Detection is often performed using a UV detector set at a wavelength where the thiophene ring absorbs. The purity is determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC): GC can be used for the analysis of volatile derivatives of the amine or for the amine itself if it is sufficiently thermally stable. A capillary column with a polar stationary phase is generally employed, coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) for detection and identification.

Typical Chromatographic Purity Data:

| Technique | Column | Purity (%) |

|---|---|---|

| HPLC | C18 reversed-phase | >98% |

Chiral Separations and Enantiomeric Excess Determination

Since the aminomethyl group is attached to a stereocenter, this compound is a chiral molecule and exists as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, especially for pharmaceutical applications where one enantiomer may have desired activity while the other could be inactive or cause adverse effects.

Chiral HPLC is the most common method for enantiomeric separation. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are often effective for separating amines. Alternatively, the racemic amine can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

The Chemical Profile of this compound: Exploring Potential Applications in Chemical Biology and Materials Science

The heterocyclic compound this compound is a molecule of interest within the broader class of thiophene derivatives. While specific research on this particular compound is limited in publicly accessible literature, its structural features—a chlorothiophene ring coupled with a methanamine group—suggest a range of potential applications in chemical biology and materials science. This article explores these possibilities based on the well-established roles of similar thiophene-containing molecules.

Potential Applications in Chemical Biology and Materials Science

The unique combination of a reactive chlorine atom, an aromatic thiophene (B33073) ring, and a versatile aminomethyl group in (4-Chlorothiophen-3-yl)methanamine makes it a candidate for various advanced applications. Thiophenes are recognized as "privileged scaffolds" in medicinal chemistry, often serving as bioisosteres for benzene (B151609) rings in biologically active compounds, which can lead to improved pharmacological profiles. wikipedia.orgnih.gov

While no studies have been published on the use of this compound as a chemical probe, its structure is amenable to such development. Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of biological pathways. nih.gov The aminomethyl group on the thiophene ring could serve as a handle for attaching reporter groups like fluorophores or affinity tags, a common strategy in probe design.

The thiophene scaffold itself is found in compounds that exhibit a range of biological activities, including anti-inflammatory and anticancer properties. nih.govacs.org For instance, certain thiophene derivatives have been investigated as inhibitors of enzymes like cyclooxygenases (COX). nih.gov A hypothetical chemical probe based on this compound could be designed to target a specific enzyme or receptor, with the chlorothiophene core providing the binding affinity and the methanamine group allowing for conjugation to a detectable label.

Illustrative Data Table 1: Hypothetical Properties of a this compound-Based Chemical Probe

| Property | Hypothetical Value/Characteristic | Rationale based on Related Compounds |

| Target | Kinase X | Thiophene scaffolds are common in kinase inhibitors. |

| Reporter Tag | Fluorescein | The amine group allows for straightforward amide coupling. |

| Binding Affinity (Kd) | 100 nM | Achievable for small molecule inhibitors. |

| Cellular Permeability | Moderate to High | Lipophilicity of the chlorothiophene core may aid membrane crossing. |

This table is for illustrative purposes only and does not represent experimental data for this compound.

Thiophene derivatives are widely utilized as building blocks in organic synthesis due to their versatile reactivity. wikipedia.orgossila.comthieme-connect.com The presence of multiple functional groups in this compound—the chloro substituent, the amine, and the thiophene ring itself—makes it a potentially valuable synthon. The chlorine atom can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds. The methanamine group can be readily acylated or alkylated to introduce a wide variety of substituents.

The synthesis of complex molecules often relies on the availability of such multifunctional building blocks. nih.govacs.org For example, the thiophene ring is a key component in many pharmaceuticals and agrochemicals. wikipedia.org The ability to introduce diverse functionality through the amine and chloro groups of this compound could enable the efficient construction of libraries of novel compounds for drug discovery or other applications.

Illustrative Data Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| N-Acylation | Acid chloride, base | Amides |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted thiophenes |

| Reductive Amination | Aldehyde/ketone, reducing agent | Secondary or tertiary amines |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, base | Diaryl amines |

This table is for illustrative purposes only and does not represent experimental data for this compound.

Thiophene-based materials, particularly oligothiophenes and polythiophenes, are at the forefront of research in organic electronics. mdpi.comresearchgate.net These materials often exhibit semiconducting properties and are used in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The electronic properties of these materials can be finely tuned by modifying the substituents on the thiophene rings. acs.orgacs.org

This compound could serve as a monomer or a precursor to a monomer for the synthesis of novel conjugated polymers. The chloro and amino groups offer handles for polymerization or for the introduction of side chains that can influence solubility, morphology, and electronic properties. For example, polymerization through cross-coupling reactions at the chloro position could yield a polythiophene derivative with pendant aminomethyl groups, which could then be further functionalized. The specific substitution pattern of this compound would lead to a polymer with a unique regiochemistry, potentially resulting in novel electronic and optical characteristics.

The development of fluorescent chemosensors for the detection of ions and biomolecules is an active area of research, and thiophene derivatives have been successfully employed in this context. mdpi.comresearchgate.net The fluorescence properties of a molecule can be modulated by the binding of an analyte, leading to a detectable signal. The aminomethyl group of this compound could act as a binding site for metal ions or other analytes. Upon binding, a change in the electronic structure of the thiophene ring could result in a change in fluorescence, forming the basis of a sensor.

Furthermore, by attaching targeting moieties to the amine group, this compound derivatives could potentially be developed as imaging agents. For instance, conjugation to a molecule that binds to a specific receptor in the body could allow for the targeted delivery of the thiophene-based fluorophore for in vivo imaging applications. mdpi.com Polythiophene-based materials have also been explored for their use in various types of biosensors, including those for DNA and protein detection. nih.govnih.gov

Future Research Directions and Emerging Trends for 4 Chlorothiophen 3 Yl Methanamine

The exploration of (4-Chlorothiophen-3-yl)methanamine and its derivatives is poised at the intersection of several dynamic fields of chemical research. Future investigations are expected to pivot towards enhancing synthetic efficiency, leveraging computational power for predictive design, and understanding the compound's environmental lifecycle. These emerging trends aim to unlock the full potential of this thiophene-based scaffold in a sustainable and innovative manner.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Chlorothiophen-3-yl)methanamine, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 4-chlorothiophen-3-ylmethyl chloride with ammonia under basic conditions. Key parameters include:

-

Reagents : Excess ammonia, sodium hydroxide as a base.

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction kinetics.

-

Temperature : 60–80°C to balance reaction rate and side-product formation.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

-

Purity Analysis : GC-MS (for volatile impurities) and HPLC (quantitative analysis) .

Synthetic Route Yield (%) Purity (%) Key Conditions Nucleophilic Substitution 75–85 ≥98 DMF, 70°C, 12 hrs

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : 1H/13C NMR for confirming amine proton (δ 1.5–2.5 ppm) and thiophene ring protons (δ 6.5–7.5 ppm).

- IR : Stretching frequencies for NH2 (~3350 cm⁻¹) and C-Cl (~750 cm⁻¹).

- X-ray Crystallography : SHELXL for refinement (bond lengths/angles precision: ±0.01 Å/±0.1°) . Use ORTEP-III for visualizing thermal ellipsoids and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

-

Meta-Analysis : Compare IC50 values across studies, controlling for variables like cell type (e.g., HEK293 vs. HeLa) or assay conditions (pH, temperature).

-

Orthogonal Validation : Combine in vitro assays (e.g., viral inhibition) with molecular docking to validate target binding.

-

Structural Analogs : Reference compounds with similar substituents (e.g., 4-chloroaniline derivatives) to identify activity trends .

Derivative Structure IC50 (µM) Assay Type Reference 4-Chloroaniline 12.3 Antimicrobial Trifluoromethyl Analog 8.7 Anticancer

Q. What computational strategies predict regioselectivity in electrophilic substitution reactions on the thiophene ring?

- Methodological Answer :

- DFT Calculations : Model transition states for bromination or nitration at positions 2 and 5 of the thiophene ring.

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions (e.g., position 2 due to chlorine’s inductive effect) .

- Benchmarking : Compare computational predictions with experimental yields (e.g., 85% bromination at position 2 vs. 15% at position 5).

Q. How does steric hindrance from the 4-chloro group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Maps : Use molecular modeling software to quantify spatial occupancy near the chlorine substituent.

- Reactivity Tests : Perform Suzuki-Miyaura coupling with aryl boronic acids; lower yields (e.g., 40–50%) occur with bulky partners due to hindered Pd catalyst access .

Data Contradiction Analysis

Q. How should discrepancies in thermal stability data (TGA vs. DSC) be addressed?

- Methodological Answer :

- Instrument Calibration : Verify heating rates (e.g., 10°C/min) and sample mass (5–10 mg) for consistency.

- Atmosphere Effects : Compare decomposition under nitrogen (inert) vs. air (oxidative). For example, DSC may show exothermic peaks in air due to oxidation, absent in TGA .

Advanced Experimental Design

Q. What strategies optimize enantiomeric resolution of this compound for chiral drug development?

- Methodological Answer :

-

Chiral Chromatography : Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10) mobile phase.

-

Kinetic Resolution : Enzymatic catalysis (e.g., lipase B) to selectively esterify one enantiomer .

Resolution Method Enantiomeric Excess (%) Time (hrs) Chiral Chromatography 99 2 Enzymatic Esterification 85 24

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.